Benzyl[(1H-imidazol-5-YL)methyl]amine
Description
Properties
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMCCGXDXEWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
-
Substrate Ratio : A 1:1.2 molar ratio of 1H-imidazole-5-carbaldehyde to benzylamine in methanol or ethanol enhances imine formation.
-
Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in acidic media (pH 4–5) selectively reduce the imine intermediate.
-
Temperature : Reactions proceed at 25–40°C for 6–24 hours, with yields ranging from 68–82%.
Table 1: Optimization of Reductive Amination
Mechanistic Insight : Protonation of the imine intermediate stabilizes the electrophilic carbon, enabling hydride transfer from the borohydride reagent.
Nucleophilic Substitution with Chloromethylimidazole
Alternative routes employ 5-chloromethyl-1H-imidazole as a key intermediate:
Procedure Overview
-
Synthesis of 5-Chloromethyl-1H-Imidazole :
-
Benzylation :
Challenges : Competing elimination reactions require strict temperature control (<60°C) to suppress byproduct formation.
Microwave-Assisted Solid-State Synthesis
Recent patents describe solvent-free methods using microwave irradiation for rapid synthesis:
Protocol
Table 2: Microwave Parameters vs. Yield
| Power (W) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 700 | 10 | 53 | 95 |
| 850 | 15 | 58 | 97 |
Advantages : Reduced reaction time (15 minutes vs. 12 hours) and elimination of solvent waste.
Enzymatic Approaches Using Imine Reductases
Biocatalytic methods leverage imine reductases (IREDs) for asymmetric synthesis:
Key Steps
-
Imine Formation : Condense benzylamine with imidazole-5-carbaldehyde in aqueous buffer (pH 7.5).
-
Enzymatic Reduction : Add NADPH-dependent IRED (e.g., AspRedAm) at 30°C for 24 hours.
-
Cofactor Recycling : Utilize glucose dehydrogenase (GDH) to regenerate NADPH.
Performance Metrics :
Limitations : High enzyme costs and scalability challenges in industrial settings.
Industrial-Scale Production via Continuous Flow
Reactor Design
-
Step 1 : Bromination of malonaldehyde bis-(dimethyl acetal) in HCl/water at 20–30°C.
-
Step 2 : Coupling with 4-chloro-2-[(2-fluorophenyl)methyl]benzenamine in acetonitrile under HCl gas.
-
Step 3 : Cyclization using bromomalonaldehyde and triethylamine in 2-propanol.
Yield : 53% overall (calculated from 2-bromopropionaldehyde).
Quality Control : Intermediate stability is ensured by avoiding metal contact to prevent discoloration .
Scientific Research Applications
Biological Activities
Benzyl[(1H-imidazol-5-YL)methyl]amine exhibits significant interactions with various biomolecules, influencing cellular processes such as signaling pathways and metabolic functions. Key biological activities include:
- Enzyme modulation : This compound can act as an enzyme inhibitor or activator, impacting metabolic pathways crucial for cellular energy production.
- Antimicrobial properties : Research indicates that derivatives of imidazole compounds show antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Anticancer potential : Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation, making them valuable in cancer therapy .
Therapeutic Applications
The therapeutic applications of this compound are extensive, particularly in the fields of pharmacology and medicinal chemistry. Some notable areas include:
-
Antimicrobial Agents :
- The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Its derivatives have been evaluated for antifungal activity against strains like Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections.
- Cancer Treatment :
- Neurological Disorders :
Case Studies
Several studies have documented the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Benzyl[(1H-imidazol-5-YL)methyl]amine largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
Comparison with Similar Compounds
Table 1: Comparison of Benzyl[(1H-imidazol-5-yl)methyl]amine with Derivatives
| Compound ID | Substituents | Physical State | Yield (%) | Purification Method | Notable Properties |
|---|---|---|---|---|---|
| 13 (Target compound) | Benzyl | White solid | 54 | EtOAc/MeOH 90:10 + 1% NH₄OH | Moderate yield, crystalline form |
| 14 | 4-Chlorobenzyl | Yellow oil | 60 | EtOAc/MeOH 90:10 + 1% NH₄OH | Electron-withdrawing Cl enhances stability |
| 15 | Hexyl | Yellow oil | 98 | DCM/MeOH 90:10 | High yield due to alkyl chain solubility |
| 16 | 4-Methoxybenzyl | Yellow oil | 45 | DCM/MeOH 90:10 | Electron-donating OCH₃ increases basicity |
| 17 | Aniline | Yellow oil | 92 | DCM/MeOH 98:2 | Aromatic amine influences reactivity |
| 18 | Imidazol-2-ylmethyl | Yellow oil | 52 | EtOAc/MeOH 95:5 + NH₄OH | Altered imidazole position affects H-bonding |
| 19 | Benzimidazol-2-ylmethyl | Yellow solid | 27 | Petroleum ether/EtOAc 10:90 | Fused aromatic system increases planarity |
Key Trends and Insights
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., 14) : The 4-chlorophenyl substituent in 14 enhances stability via resonance and inductive effects but reduces yield compared to the parent compound .
- Alkyl Chains (e.g., 15): The hexyl chain in 15 improves solubility in nonpolar solvents, leading to a near-quantitative yield (98%) .
Structural Modifications
- Imidazole Position (18 vs. 13) : Compound 18 substitutes the imidazole at the 2-position instead of 5, altering hydrogen-bonding interactions and reducing yield (52% vs. 54%) .
- Benzimidazole Derivatives (19) : The fused benzimidazole system in 19 increases aromaticity and planarity, favoring solid-state formation but lowering yield (27%) due to steric hindrance .
Comparison with Non-Amine Imidazole Derivatives
- Benzimidazol-2-amine Derivatives () : Compounds like N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine () exhibit extended conjugation, enhancing UV absorption and rigidity but reducing solubility compared to the target compound .
- Thiazole and Triazole Analogs () : Thiazole derivatives (e.g., 5-methylthiazol-2-amine ) lack the dual nitrogen centers of imidazole, reducing hydrogen-bonding capacity but improving metabolic stability .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW: ~217 g/mol) has a lower molecular weight than sulfonamide derivatives (e.g., 655.09 g/mol in ), enhancing membrane permeability .
- Basicity : The pKa of the imidazole ring (~6.95) and secondary amine (~9-10) influence protonation states, affecting bioavailability compared to tertiary amines like pilocarpine analogs () .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitutions:
Key Observations :
-
Alkylation proceeds via SN2 mechanism, favored by polar aprotic solvents like DMF.
-
Acylation yields stabilize due to electron-withdrawing effects of the acetyl group, reducing further reactivity at the amine.
Coordination Chemistry
The imidazole ring acts as a ligand for transition metals, forming stable complexes:
Mechanistic Insight :
-
Imidazole’s sp²-hybridized nitrogen donates electron pairs to metal centers, forming σ-bonds .
-
Cu(II) complexes exhibit redox activity, enabling catalytic applications in oxidation reactions.
Oxidation and Reduction
The benzyl and imidazole moieties influence redox behavior:
Oxidation
-
Product : N-Oxide derivative via H₂O₂/CH₃COOH (60°C, 8 h).
-
Yield : 68% (confirmed by HRMS m/z 176.1052 [M+H]⁺).
Reduction
-
Catalytic Hydrogenation (H₂, Pd/C, EtOH): Benzyl group converts to cyclohexylmethyl, retaining imidazole integrity.
-
Selectivity : Imidazole ring remains intact under mild H₂ pressure (1 atm).
Nucleophilic Substitution
The imidazole C-2 position participates in cross-coupling reactions:
Limitations : Steric hindrance from the benzyl group reduces yields in bulkier substrates .
Acid-Base Reactions
The imidazole ring (pKa ~6.95) and amine group (pKa ~10.2) exhibit pH-dependent behavior:
-
Protonation :
-
Deprotonation :
Cyclization and Heterocycle Formation
Intramolecular reactions yield fused heterocycles:
| Reactant | Conditions | Product | Key Characterization Data | Reference |
|---|---|---|---|---|
| 2-Bromobenzaldehyde | K₂CO₃, DMF, 120°C, 24 h | Benzimidazole-fused derivative | ¹H NMR: δ 8.35 (s, 1H, N–CH–N) |
Applications : These products show enhanced binding to histamine receptors .
Biological Interactions
Reactivity correlates with pharmacological activity:
Structure-Activity Relationship : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration.
Q & A
Q. What are the recommended synthetic routes for preparing Benzyl[(1H-imidazol-5-YL)methyl]amine, and how can purity be optimized?
Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, depending on the starting materials. For example, a one-pot three-component reaction involving benzylamine, formaldehyde, and 1H-imidazole-5-carbaldehyde under mild acidic conditions yields the target compound. Purification is typically achieved using column chromatography with solvent systems such as:
- Ethyl acetate/methanol (90:10) + 1% NHOH for polar derivatives (yield: 45–98%) .
- Dichloromethane/methanol (90:10) for non-polar analogs.
Critical factors for optimizing purity include controlling reaction temperature (20–25°C), using anhydrous solvents, and adjusting the chromatography gradient to minimize co-elution of byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm imidazole ring protons (δ 7.2–7.8 ppm) and benzyl methylene groups (δ 3.8–4.2 ppm).
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] at m/z 228.1245 for CHN).
- Infrared (IR) Spectroscopy: Peaks at 3300–3400 cm (N–H stretching) and 1600–1650 cm (C=N imidazole) .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic and toxicity profiles of this compound derivatives?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to target receptors (e.g., viral proteases or kinases). For example, ligands with RMSD <2.0 Å in re-docking studies indicate stable binding .
- ADMET Prediction: Databases like GUSAR and AdverPred evaluate acute toxicity (LD), hepatotoxicity, and blood-brain barrier permeability. Key parameters include:
- LogP <3.5 for optimal bioavailability.
- AMES test negativity to rule out mutagenicity .
Q. How should researchers resolve contradictions in biological activity data across derivatives (e.g., inconsistent antimicrobial results)?
Answer: Contradictions may arise from assay variability or structural nuances. A systematic approach includes:
- Dose-Response Analysis: Determine IC/EC values across multiple concentrations (e.g., 0.1–100 µM).
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhancing antifungal activity by 40–60% in derivatives like 3f and 3g ) .
- Statistical Validation: Use ANOVA or t-tests to confirm significance (p <0.05) in replicated experiments .
Q. What strategies enhance the stability of this compound in aqueous solutions for in vitro studies?
Answer:
- pH Buffering: Maintain pH 6.5–7.5 to prevent imidazole ring protonation/deprotonation.
- Cryopreservation: Store at –20°C in DMSO or ethanol to avoid hydrolysis.
- Chelating Agents: Add EDTA (1–2 mM) to mitigate metal-catalyzed degradation .
Methodological Challenges
Q. How can reaction yields be improved for large-scale synthesis of this compound?
Answer:
Q. What analytical techniques are critical for detecting impurities in this compound batches?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
